molecular formula C12H10N2O4 B11484066 5-methyl-N-(4-nitrophenyl)furan-3-carboxamide

5-methyl-N-(4-nitrophenyl)furan-3-carboxamide

Cat. No.: B11484066
M. Wt: 246.22 g/mol
InChI Key: RTCROUPPHPFDRV-UHFFFAOYSA-N
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Description

5-methyl-N-(4-nitrophenyl)furan-3-carboxamide is an organic compound characterized by a furan ring substituted with a methyl group at the 5-position and a carboxamide group at the 3-position, which is further substituted with a 4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(4-nitrophenyl)furan-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-methylfuran-3-carboxylic acid.

    Amidation Reaction: The carboxylic acid is then converted to its corresponding acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

    Formation of the Amide: The acid chloride is reacted with 4-nitroaniline in the presence of a base like triethylamine (Et₃N) to form the desired amide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(4-nitrophenyl)furan-3-carboxamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).

Common Reagents and Conditions

    Reduction: H₂/Pd-C, ethanol, room temperature.

    Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃), solvents like acetic acid, and temperatures ranging from 0°C to 50°C.

    Oxidation: KMnO₄, aqueous medium, reflux conditions.

Major Products

    Reduction: 5-methyl-N-(4-aminophenyl)furan-3-carboxamide.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Oxidation: 5-carboxy-N-(4-nitrophenyl)furan-3-carboxamide.

Scientific Research Applications

Chemistry

In chemistry, 5-methyl-N-(4-nitrophenyl)furan-3-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme activities and interactions. Its nitro group can be reduced to an amino group, which can then be further modified to introduce various functional groups for biological assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a valuable scaffold for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-methyl-N-(4-nitrophenyl)furan-3-carboxamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-methyl-N-(4-aminophenyl)furan-3-carboxamide: Similar structure but with an amino group instead of a nitro group.

    5-methyl-N-(4-chlorophenyl)furan-3-carboxamide: Similar structure but with a chloro group instead of a nitro group.

    5-methyl-N-(4-methoxyphenyl)furan-3-carboxamide: Similar structure but with a methoxy group instead of a nitro group.

Uniqueness

5-methyl-N-(4-nitrophenyl)furan-3-carboxamide is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it a versatile compound for various chemical transformations and applications in different fields.

Properties

Molecular Formula

C12H10N2O4

Molecular Weight

246.22 g/mol

IUPAC Name

5-methyl-N-(4-nitrophenyl)furan-3-carboxamide

InChI

InChI=1S/C12H10N2O4/c1-8-6-9(7-18-8)12(15)13-10-2-4-11(5-3-10)14(16)17/h2-7H,1H3,(H,13,15)

InChI Key

RTCROUPPHPFDRV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CO1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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